2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are renowned for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst.
Introduction of the Isothiazole Ring: The isothiazole ring can be introduced via a cyclization reaction involving a thioamide and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione undergoes several types of chemical reactions:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential use in developing new therapeutic agents .
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. It is investigated for its efficacy in treating diseases such as malaria, cancer, and bacterial infections .
Industry
Industrially, this compound can be used in the development of advanced materials, including organic electronic devices and fluorescent probes for sensing applications .
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biological pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-phenoxyphenyl)acetic acid
- 2-(4-chloro-2-(isoxazol-5-yl)phenoxy)acetic acid
- 1-(5-chloro-2-phenoxyphenyl)ethanone
Uniqueness
Compared to these similar compounds, 2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione stands out due to its unique isothiazole-quinoline structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C26H23ClN2O2S2 |
---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C26H23ClN2O2S2/c1-4-30-18-11-12-20-19(15-18)23-24(26(2,3)28-20)33-29(25(23)32)21-14-16(27)10-13-22(21)31-17-8-6-5-7-9-17/h5-15,28H,4H2,1-3H3 |
InChI Key |
IUJSFSZBZGBAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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